Dilazep dihydrochloride - 20153-98-4

Dilazep dihydrochloride

Catalog Number: EVT-265064
CAS Number: 20153-98-4
Molecular Formula: C31H45ClN2O10
Molecular Weight: 641.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dilazep dihydrochloride is the dihydrochloride salt of dilazep. It inhibits adenosine uptake, ischemic damage, platelet aggregation, and membrane transport of nucleosides. It has a role as a cardioprotective agent, a platelet aggregation inhibitor and a vasodilator agent. It contains a dilazep(2+).
Coronary vasodilator with some antiarrhythmic activity.
Mechanism of Action
  • Anti-platelet activity: Dilazep dihydrochloride inhibits platelet aggregation induced by ADP, adrenaline, and collagen, affecting platelet factor 3 availability and clot retraction. [] This activity is suggested to contribute to its therapeutic benefits in preventing thromboembolism and the progression of arteriosclerosis. []
  • Prostanoid metabolism modulation: Dilazep dihydrochloride improves prostanoid metabolism, decreasing thromboxane B2 (TXB2) and increasing 6-keto-prostaglandin F1α (6-keto-PGF1α). [] This contributes to a favorable balance in prostanoids, potentially preventing platelet aggregation and improving vascular health.
  • Vasodilation: Dilazep dihydrochloride exhibits vasodilatory effects on both systemic and cochlear blood flow. [, , , ] This vasodilatory activity can alleviate ischemic conditions and improve blood circulation in specific areas like the cochlea.
  • Anti-inflammatory effects: Dilazep dihydrochloride suppresses the production of nitric oxide (NO) and the expression of TNF-alpha mRNA by lipopolysaccharide (LPS) in RAW 264 cells. [, ] This anti-inflammatory activity suggests its potential in modulating immune responses and potentially treating inflammatory conditions.
  • Inhibition of adenosine uptake: Dilazep dihydrochloride is thought to increase extracellular adenosine concentration by preventing its cellular uptake, thereby enhancing the effects of adenosine on cochlear blood flow. []
Applications
  • Investigating the pathogenesis of vertigo: Dilazep dihydrochloride has been used to study the role of impaired red blood cell deformability and microcirculation disorders in the development of vertigo due to vertebrobasilar insufficiency. []
  • Examining the efficacy of combined treatments for hearing improvement: Dilazep dihydrochloride, in combination with isosorbide, has been used to study hearing improvement in Lermoyez's disease and advanced Meniere's disease. [, ]
  • Studying the effects of anti-platelet therapy on diabetic nephropathy: Dilazep dihydrochloride has been used to assess its impact on albuminuria, urinary podocytes, and glomerular basement membrane anionic sites in diabetic nephropathy. [, , , , ]
  • Exploring the potential for renoprotection in chronic renal failure: Dilazep dihydrochloride has been studied, both alone and in combination with AST-120, to assess its effect on serum creatinine levels and urinary protein excretion in chronic renal failure patients. []
  • Investigating the role of platelet aggregation in central vertigo: Dilazep dihydrochloride has been used to study the relationship between suppressed platelet aggregation and clinical improvement in central vertigo due to disturbed cerebral circulation. []
  • Evaluating the effects of vasodilators on cochlear blood flow: Dilazep dihydrochloride has been used to study the effects of vasodilating agents on cochlear blood flow under loud sound exposure, providing insights into potential therapies for noise-induced hearing loss. [, , , ]
  • Investigating the efficacy of anti-platelet therapy for peripheral vertigo: Dilazep dihydrochloride, along with aspirin, has been used to study the effects of anti-platelet therapy on platelet aggregation and clinical symptoms in patients with peripheral vertigo. []
  • Evaluating the effects of dilazep on the oxygen dissociation curve of hemoglobin: Dilazep dihydrochloride has been used to study its impact on the oxygen binding affinity of hemoglobin, providing insights into its potential effects on oxygen delivery to tissues. []

Adenosine Triphosphate (ATP)

Relevance: Studies [, ] investigate the combined effect of ATP and Dilazep dihydrochloride on cochlear blood flow. ATP is known to have a biphasic effect, initially decreasing and then increasing blood flow. Dilazep dihydrochloride appears to enhance and prolong the blood flow-increasing effect of ATP. This interaction suggests a potential synergistic effect between the two compounds in modulating cochlear blood flow. This research highlights potential therapeutic applications for hearing loss or tinnitus.

Thromboxane B2 (TXB2)

Relevance: Research [] investigates the impact of Dilazep dihydrochloride on prostanoid metabolism, specifically focusing on TXB2. Results indicate that Dilazep dihydrochloride treatment tends to decrease TXB2 levels, suggesting a potential mechanism for its anti-platelet and anti-atherosclerotic properties. This modulation of TXB2 levels highlights the therapeutic potential of Dilazep dihydrochloride in managing cardiovascular diseases.

6-keto-Prostaglandin F1α (6-keto-PGF1α)

Relevance: The study [] examines the effects of Dilazep dihydrochloride on prostanoid metabolism, particularly focusing on 6-keto-PGF1α. Findings show that Dilazep dihydrochloride treatment tends to increase 6-keto-PGF1α levels, indicating a potential mechanism for its beneficial effects on blood flow and platelet function. This modulation of 6-keto-PGF1α levels further supports the therapeutic potential of Dilazep dihydrochloride in managing cardiovascular conditions.

β-thromboglobulin (β-TG)

Relevance: The research [] explores the influence of Dilazep dihydrochloride on platelet function, specifically examining β-TG levels. Results indicate that Dilazep dihydrochloride treatment tends to decrease β-TG levels. This reduction suggests that Dilazep dihydrochloride may inhibit platelet activation, thereby contributing to its anti-platelet and potential anti-thrombotic effects.

Adenosine

Relevance: While not structurally related to Dilazep dihydrochloride, adenosine is mechanistically linked, as suggested by research []. The study indicates that Dilazep dihydrochloride might exert its effects by influencing adenosine receptors and inhibiting the uptake of adenosine, leading to increased extracellular adenosine concentrations. This interaction is believed to contribute to the vasodilatory and anti-inflammatory effects of Dilazep dihydrochloride.

K-7259

Relevance: As a derivative of Dilazep dihydrochloride, K-7259 shares structural similarities and potentially similar mechanisms of action []. Studying K-7259 can provide insights into the pharmacological properties of Dilazep dihydrochloride and potentially lead to the development of new therapeutic agents with improved efficacy or safety profiles.

Reference: [] https://www.semanticscholar.org/paper/0632066ceae6541a032f33a5a611747ac48fde84

Isosorbide dinitrate

Relevance: This compound is investigated alongside Dilazep dihydrochloride in a study [] examining the effects of cardiovascular drugs on blood lactate levels during exercise. While the study focuses on various cardiovascular parameters, it highlights the use of both Isosorbide dinitrate and Dilazep dihydrochloride in a context related to cardiovascular health.

Reference: [] https://www.semanticscholar.org/paper/be10045855211d21895e23a7bda9b6e2830bffff

Properties

CAS Number

20153-98-4

Product Name

Dilazep dihydrochloride

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

Molecular Formula

C31H45ClN2O10

Molecular Weight

641.1 g/mol

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

InChI Key

YLKCJCKBCGPGER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.